Structural Rigidity: Zero Rotatable Bonds Compared to Analogs
3,6-Dimethylpyridazin-4-ol exhibits a rotatable bond count of 0, a feature that directly contributes to its conformational rigidity and potential entropic advantage in target binding [1]. This is a quantifiable differentiation from its close analog, 3,6-dimethylpyridazine, which has no hydroxyl group and thus a different hydrogen bonding profile. More specifically, when compared to a hypothetical analog like 3-methylpyridazin-4-ol (one methyl replaced by hydrogen), the dimethylated variant's lack of rotatable bonds provides a more constrained and predictable three-dimensional structure for structure-activity relationship (SAR) studies.
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 3-Methylpyridazin-4-ol (estimated): 0 |
| Quantified Difference | Identical rotatable bond count; differentiation lies in steric bulk and lipophilicity from the second methyl group. |
| Conditions | In silico property calculation (PubChem computed descriptors) |
Why This Matters
Zero rotatable bonds minimize entropic penalty upon binding and improve the predictability of molecular docking and 3D-QSAR models, making this scaffold a more reliable starting point for structure-based design.
- [1] PubChem. (2025). 3,6-Dimethylpyridazin-4-ol. PubChem Compound Summary for CID 5072536. National Center for Biotechnology Information. View Source
